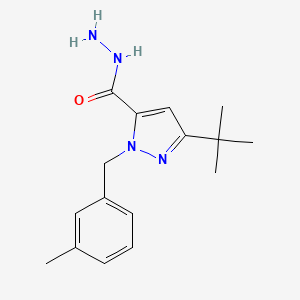

3-(Tert-butyl)-1-(3-methylbenzyl)-1h-pyrazole-5-carbohydrazide

CAS No.: 306937-06-4

Cat. No.: VC3839079

Molecular Formula: C16H22N4O

Molecular Weight: 286.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 306937-06-4 |

|---|---|

| Molecular Formula | C16H22N4O |

| Molecular Weight | 286.37 g/mol |

| IUPAC Name | 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carbohydrazide |

| Standard InChI | InChI=1S/C16H22N4O/c1-11-6-5-7-12(8-11)10-20-13(15(21)18-17)9-14(19-20)16(2,3)4/h5-9H,10,17H2,1-4H3,(H,18,21) |

| Standard InChI Key | BURIRBNHVPFUOL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)CN2C(=CC(=N2)C(C)(C)C)C(=O)NN |

| Canonical SMILES | CC1=CC(=CC=C1)CN2C(=CC(=N2)C(C)(C)C)C(=O)NN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a pyrazole core with three distinct substituents:

-

Tert-butyl group: A bulky, electron-donating group at the 3-position, enhancing steric hindrance and influencing reactivity.

-

3-Methylbenzyl group: An aromatic substituent at the 1-position, contributing to lipophilicity and potential π-π interactions .

-

Carbohydrazide moiety: A hydrazide functional group at the 5-position, enabling hydrogen bonding and participation in condensation reactions .

The IUPAC name, 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carbohydrazide, reflects this substitution pattern. The canonical SMILES representation is CC1=CC(=CC=C1)CN2C(=CC(=N2)C(C)(C)C)C(=O)NN, illustrating the connectivity of substituents.

Physical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 102 °C | |

| Molecular Weight | 286.37 g/mol | |

| Solubility | Limited data; likely soluble in polar aprotic solvents (e.g., DMSO, DMF) |

The tert-butyl group increases hydrophobicity, suggesting limited aqueous solubility. The carbohydrazide group may enhance solubility in polar solvents through hydrogen bonding .

Synthesis and Preparation

General Pyrazole Synthesis

Pyrazole derivatives are typically synthesized via:

-

Cyclocondensation: Reaction of α,β-unsaturated carbonyl compounds with hydrazines .

-

Oxidative Aromatization: Conversion of pyrazolines to pyrazoles using oxidizing agents .

For 3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carbohydrazide, a plausible pathway involves:

-

Step 1: Formation of the pyrazole ring via cyclocondensation of a diketone or enone with a substituted hydrazine.

-

Step 2: Introduction of the 3-methylbenzyl group through alkylation or nucleophilic substitution.

-

Step 3: Functionalization at the 5-position with a carbohydrazide group via hydrazine substitution .

While specific details are proprietary, analogous syntheses for pyrazole carbohydrazides often employ copper catalysts or ionic liquids to enhance yields .

Optimized Reaction Conditions

A study on similar pyrazoles demonstrated that using 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) as a solvent and catalyst achieves ~82% yield for triarylpyrazoles . Applied to this compound, such conditions could facilitate efficient cyclization and functionalization.

Industrial and Research Applications

Chemical Intermediate

The compound’s reactivity makes it valuable for synthesizing:

-

Hydrazones: Via condensation with aldehydes/ketones, useful in coordination chemistry .

-

Heterocyclic Derivatives: As a precursor for triazoles or tetrazoles through cycloaddition reactions .

Material Science

The tert-butyl group’s steric bulk could stabilize metal-organic frameworks (MOFs) or polymers, enhancing thermal stability.

| Precaution | Guideline |

|---|---|

| Personal Protective Equipment | Gloves, goggles, lab coat |

| Ventilation | Use fume hood to avoid inhalation |

| Storage | Cool, dry place away from oxidizers |

Future Research Directions

Priority Areas

-

Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities.

-

Structure-Activity Relationships (SAR): Modify substituents to optimize efficacy and reduce toxicity.

-

Synthetic Optimization: Develop greener methodologies (e.g., microwave-assisted synthesis).

Clinical Translation Challenges

-

Solubility: Prodrug strategies or nanoparticle formulations may address poor bioavailability.

-

Selectivity: Target-specific modifications to minimize off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume